CMC2.24

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

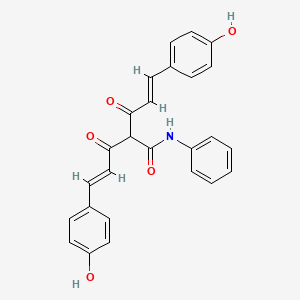

(E)-5-(4-hydroxyphenyl)-2-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-3-oxo-N-phenylpent-4-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21NO5/c28-21-12-6-18(7-13-21)10-16-23(30)25(26(32)27-20-4-2-1-3-5-20)24(31)17-11-19-8-14-22(29)15-9-19/h1-17,25,28-29H,(H,27,32)/b16-10+,17-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZMHBPRQOJARQ-OTYYAQKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(C(=O)C=CC2=CC=C(C=C2)O)C(=O)C=CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)C(C(=O)/C=C/C2=CC=C(C=C2)O)C(=O)/C=C/C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Part 1: Chemically-Modified Curcumin 2.24 (CMC2.24)

It has come to our attention that the designation "CMC2.24" refers to two distinct therapeutic agents in scientific literature. The first is a chemically-modified curcumin derivative with anti-inflammatory and anti-cancer properties. The second, and more frequently referenced in the context of clinical oncology, is a synonym for Inotuzumab ozogamicin (CMC-544), an antibody-drug conjugate approved for the treatment of specific leukemias.

This guide will provide a detailed overview of the mechanism of action for both of these compounds to ensure comprehensive coverage for the research community.

A Novel Pleiotropic Anti-Inflammatory and Anti-Cancer Agent

Chemically-modified curcumin 2.24 (this compound) is a novel synthetic derivative of curcumin, the active compound in turmeric. It has been engineered to enhance bioavailability and therapeutic efficacy, demonstrating potent anti-inflammatory, antioxidant, and anti-cancer properties in preclinical studies. Its mechanism of action is multifaceted, targeting several key signaling pathways involved in disease pathogenesis.

Core Mechanism of Action

This compound exerts its therapeutic effects through the modulation of multiple signaling pathways and inhibition of key enzymes involved in inflammation and cancer progression.

1. Inhibition of NF-κB Signaling Pathway:

A primary mechanism of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4][5] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In pathological states, constitutive activation of NF-κB promotes chronic inflammation and tumorigenesis. This compound has been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[1][2] This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and transcription of target genes.

2. Downregulation of MAPK Signaling:

This compound has been demonstrated to suppress the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[3][4][5][6][7] The p38 MAPK pathway is involved in cellular responses to stress and inflammation, and its activation leads to the production of inflammatory mediators. By inhibiting p38 MAPK, this compound reduces the expression of downstream targets, contributing to its anti-inflammatory effects.

3. Inhibition of Ras-RAF-MEK-ERK Pathway in Cancer:

In the context of pancreatic cancer, this compound has been identified as a potential inhibitor of the Ras signaling pathway.[8] It has been shown to inhibit the active form of Ras (Ras-GTP), leading to the downstream inhibition of c-RAF, MEK, and ERK phosphorylation.[8] This cascade is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. By targeting this pathway, this compound can induce apoptosis in cancer cells.[8]

4. Matrix Metalloproteinase (MMP) Inhibition:

This compound is a potent inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[6][7][9][10][11] MMPs are a family of zinc-dependent endopeptidases that degrade extracellular matrix components. Their overexpression is associated with tissue destruction in inflammatory diseases like periodontitis and cancer metastasis. This compound is a triketonic compound that can chelate the zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity.[2][9]

Quantitative Data Summary

| Parameter | Finding | Disease Model | Reference |

| MMP-9 Inhibition | >90% reduction in activated-MMP-9 | Canine Periodontitis | [6] |

| MMP-2 Inhibition | Significant reduction in activated-MMP-2 | Canine Periodontitis | [6] |

| Ras-GTP Inhibition | 90.3% inhibition in MIA PaCa-2 cells | Pancreatic Cancer | [8] |

| c-RAF Phosphorylation | 93% inhibition in PC xenografts | Pancreatic Cancer | [8] |

| MEK Phosphorylation | 91% inhibition in PC xenografts | Pancreatic Cancer | [8] |

| ERK Phosphorylation | 87% inhibition in PC xenografts | Pancreatic Cancer | [8] |

| Alveolar Bone Loss | Significant reduction | Murine Periodontitis | [3][7] |

| IL-1β Reduction | Significant reduction in GCF | Canine Periodontitis | [6] |

Experimental Protocols

Western Blot for Signaling Pathway Analysis:

-

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the NF-κB, MAPK, and Ras-RAF-MEK-ERK pathways.

-

Methodology:

-

Cells or tissue homogenates are treated with varying concentrations of this compound for specified time points.

-

Protein is extracted and quantified using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-p65, p65, p-p38, p38, p-ERK, ERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification.[3][5]

-

Gelatin Zymography for MMP Activity:

-

Objective: To assess the effect of this compound on the activity of MMP-2 and MMP-9.

-

Methodology:

-

Protein samples (e.g., gingival tissue extracts, cell culture media) are prepared in non-reducing sample buffer.

-

Samples are subjected to electrophoresis on a polyacrylamide gel containing gelatin.

-

After electrophoresis, the gel is washed in a renaturing buffer (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.

-

The gel is then incubated overnight in a developing buffer at 37°C, allowing the MMPs to digest the gelatin.

-

The gel is stained with Coomassie Brilliant Blue and then destained.

-

Areas of MMP activity appear as clear bands against a blue background, which can be quantified by densitometry.[6][10]

-

Visualizations

Caption: this compound Inhibition of the NF-κB Signaling Pathway.

Caption: this compound Inhibition of the Ras-RAF-MEK-ERK Pathway.

Part 2: Inotuzumab Ozogamicin (CMC-544)

A CD22-Directed Antibody-Drug Conjugate

Inotuzumab ozogamicin, also known by the developmental code CMC-544, is an antibody-drug conjugate (ADC) approved for the treatment of relapsed or refractory CD22-positive B-cell precursor acute lymphoblastic leukemia (ALL).[12][13][14] It consists of a humanized IgG4 monoclonal antibody, Inotuzumab, which targets the CD22 receptor, linked to a potent cytotoxic agent, N-acetyl-gamma-calicheamicin.[12][14][15]

Core Mechanism of Action

The mechanism of action of Inotuzumab ozogamicin is a targeted delivery of a cytotoxic payload to cancer cells expressing the CD22 antigen.[16]

1. Targeting and Binding:

The Inotuzumab antibody component of the ADC specifically binds to the CD22 receptor, a B-cell restricted sialoglycoprotein expressed on the surface of the vast majority of B-cell malignancies.[14][17][18] The IgG4 isotype of the antibody has a long circulating half-life and limited ability to induce complement-dependent cytotoxicity (CDC) and antibody-dependent cell-mediated cytotoxicity (ADCC), making it an ideal carrier for the cytotoxic payload.[19][20]

2. Internalization:

Upon binding to CD22, the entire ADC-CD22 complex is rapidly internalized into the B-cell through receptor-mediated endocytosis, forming an endosome.[12][13][16]

3. Lysosomal Trafficking and Payload Release:

The endosome containing the ADC-CD22 complex fuses with a lysosome. The acidic environment within the lysosome cleaves the acid-labile linker connecting the Inotuzumab antibody to the calicheamicin derivative.[13][15][19] This releases the active N-acetyl-gamma-calicheamicin into the cytoplasm.

4. DNA Damage and Apoptosis:

Once released, the calicheamicin derivative translocates to the nucleus and binds to the minor groove of the DNA.[15][19] This binding event initiates a chemical reaction that results in double-strand DNA breaks.[14][15][19] The extensive DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis) of the malignant B-cell.[14][15]

Quantitative Data Summary

| Parameter | Finding | Cell Lines/Patient Population | Reference |

| Binding Affinity (Inotuzumab) | Subnanomolar | Human CD22 | [19] |

| In Vitro Cytotoxicity (IC50) | 6-600 pM | CD22+ B-cell lymphoma lines | [19] |

| Complete Remission (CR/CRi) | 80.7% | Relapsed/Refractory ALL | [21][22] |

| CR/CRi (Standard of Care) | 33.3% | Relapsed/Refractory ALL | [21] |

| Terminal Half-life | 12.3 days | Patients with relapsed/refractory ALL | [12] |

| Response Rate (High CD22) | 78.5% | ≥90% CD22 positivity | [23] |

| Response Rate (Low CD22) | 65.7% | <90% CD22 positivity | [23] |

Experimental Protocols

Flow Cytometry for CD22 Expression:

-

Objective: To determine the percentage of leukemic blasts expressing CD22 on their surface.

-

Methodology:

-

A single-cell suspension is prepared from patient bone marrow or peripheral blood.

-

Cells are incubated with a fluorochrome-conjugated anti-CD22 antibody.

-

Isotype control antibodies are used to account for non-specific binding.

-

The cells are analyzed on a flow cytometer to quantify the percentage of cells positive for CD22 and the mean fluorescence intensity, which correlates with antigen density.[24]

-

In Vitro Cytotoxicity Assay:

-

Objective: To determine the concentration of Inotuzumab ozogamicin that inhibits the growth of CD22-positive cells by 50% (IC50).

-

Methodology:

-

CD22-positive cancer cell lines are seeded in 96-well plates.

-

The cells are treated with a serial dilution of Inotuzumab ozogamicin for a specified period (e.g., 72-96 hours).

-

Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

-

Visualizations

Caption: Mechanism of Action of Inotuzumab Ozogamicin (CMC-544).

References

- 1. Chemically modified curcumin (this compound) alleviates osteoarthritis progression by restoring cartilage homeostasis and inhibiting chondrocyte apoptosis via the NF-κB/HIF-2α axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemically modified curcumin (this compound) alleviates osteoarthritis progression by restoring cartilage homeostasis and inhibiting chondrocyte apoptosis via the NF-κB/HIF-2α axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. repositorio.unesp.br [repositorio.unesp.br]

- 5. researchgate.net [researchgate.net]

- 6. Chemically-Modified Curcumin 2.24: A Novel Systemic Therapy for Natural Periodontitis in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. A novel tricarbonylmethane agent (this compound) reduces human pancreatic tumor growth in mice by targeting Ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | A Novel Chemically-Modified Curcumin 2.24: Short-Term Systemic Therapy for Natural Periodontitis in Dogs [frontiersin.org]

- 10. Efficacy of a Novel Pleiotropic MMP-Inhibitor, this compound, in a Long-Term Diabetes Rat Model with Severe Hyperglycemia-Induced Oral Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel Modified-Curcumin Promotes Resolvin-Like Activity and Reduces Bone Loss in Diabetes-Induced Experimental Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Inotuzumab ozogamicin - Wikipedia [en.wikipedia.org]

- 14. oncologynewscentral.com [oncologynewscentral.com]

- 15. publications.aap.org [publications.aap.org]

- 16. What is the mechanism of Inotuzumab Ozogamicin? [synapse.patsnap.com]

- 17. Inotuzumab ozogamicin: a CD22 mAb–drug conjugate for adult relapsed or refractory B-cell precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antibody-drug conjugates of calicheamicin derivative: gemtuzumab ozogamicin and inotuzumab ozogamicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. adcreview.com [adcreview.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Inotuzumab Ozogamicin Improves Complete Remission in Poor-Prognosis ALL | ASH Clinical News | American Society of Hematology [ashpublications.org]

- 22. aacrjournals.org [aacrjournals.org]

- 23. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 24. Loss of CD22 expression and expansion of a CD22dim subpopulation in adults with relapsed/refractory B-lymphoblastic leukaemia after treatment with Inotuzumab-Ozogamicin - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of CMC2.24: A Novel Tricarbonylmethane Agent Targeting Ras in Pancreatic Cancer

For Immediate Release

Stony Brook, NY - Researchers have developed a novel tricarbonylmethane agent, CMC2.24, that has demonstrated significant efficacy in preclinical models of pancreatic cancer by targeting the notoriously difficult-to-drug Ras protein. This in-depth guide provides a comprehensive overview of the core scientific findings, experimental methodologies, and quantitative data supporting this compound as a promising therapeutic agent for researchers, scientists, and drug development professionals. Pancreatic cancer remains a devastating disease with limited treatment options, and the high prevalence of KRAS mutations (over 90% of cases) makes it a prime target for novel therapeutic strategies.[1][2]

Core Mechanism of Action: Inhibition of Ras Activation

This compound, a chemically-modified curcumin derivative, exerts its anti-cancer effects by directly inhibiting the active form of Ras (Ras-GTP).[3][4] This targeted approach disrupts the foundational signaling cascade that drives the proliferation and survival of pancreatic cancer cells. The Ras protein cycles between an active GTP-bound state and an inactive GDP-bound state, with mutations in pancreatic cancer locking Ras in a constitutively active form.[5][6]

The inhibitory effect of this compound on Ras activation has been quantified in multiple preclinical models. In MIA PaCa-2 human pancreatic cancer cells, this compound inhibited Ras-GTP by a striking 90.3%.[3][4] A similar potent inhibition of 89.1% was observed in pancreatic acinar explants from Kras mutant mice.[3][4] Another study confirmed this, showing a 90% inhibition of Ras activation in MIA PaCa-2 cells and a 70% reduction in Kras mutant mice acinar explants.[7] This direct targeting of active Ras is a critical differentiator for this compound.

Downstream Signaling Cascade: Attenuation of the RAF-MEK-ERK Pathway

The inhibition of Ras activation by this compound leads to a significant dampening of the downstream Ras-RAF-MEK-ERK signaling pathway, a critical driver of cell proliferation and survival in pancreatic cancer.[3][6][8] In pancreatic cancer xenografts, treatment with this compound resulted in a profound inhibition of the phosphorylation of key downstream effectors: c-RAF (93% inhibition), MEK (91% inhibition), and ERK (87% inhibition).[3][4] Further evidence from immunostaining of patient-derived tumor xenograft (PDTX) tissues showed an 89% reduction in p-ERK1/2 expression following this compound treatment.[9]

dot digraph "this compound Inhibition of Ras Signaling Pathway" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.6, width=7.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];

"Growth Factor Receptor" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Ras (Inactive)" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Ras (Active)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "RAF" [fillcolor="#F1F3F4", fontcolor="#202124"]; "MEK" [fillcolor="#F1F3F4", fontcolor="#202124"]; "ERK" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Proliferation & Survival" [shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Growth Factor Receptor" -> "Ras (Inactive)" [label="Activates"]; "Ras (Inactive)" -> "Ras (Active)" [label="GTP loading"]; "Ras (Active)" -> "RAF"; "this compound" -> "Ras (Active)" [arrowhead=tee, label="Inhibits", fontcolor="#EA4335"]; "RAF" -> "MEK"; "MEK" -> "ERK"; "ERK" -> "Proliferation & Survival"; } digraph "this compound Inhibition of Ras Signaling Pathway" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.6, width=7.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];

"Growth Factor Receptor" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Ras (Inactive)" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Ras (Active)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "RAF" [fillcolor="#F1F3F4", fontcolor="#202124"]; "MEK" [fillcolor="#F1F3F4", fontcolor="#202124"]; "ERK" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Proliferation & Survival" [shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Growth Factor Receptor" -> "Ras (Inactive)" [label="Activates"]; "Ras (Inactive)" -> "Ras (Active)" [label="GTP loading"]; "Ras (Active)" -> "RAF"; "this compound" -> "Ras (Active)" [arrowhead=tee, label="Inhibits", fontcolor="#EA4335"]; "RAF" -> "MEK"; "MEK" -> "ERK"; "ERK" -> "Proliferation & Survival"; } Caption: this compound mechanism of action.

In Vitro and In Vivo Efficacy of this compound

This compound has demonstrated significant anti-tumor activity in a variety of preclinical pancreatic cancer models, showcasing its potential as a therapeutic agent.

In Vitro Studies

This compound inhibits the growth of various human pancreatic cancer cell lines in a concentration- and time-dependent manner.[3] Notably, normal human pancreatic epithelial cells were found to be resistant to this compound, indicating a degree of selectivity for cancer cells.[3] The compound also induces apoptosis (programmed cell death) in pancreatic cancer cells. For instance, in AsPC-1 cells, this compound induced a concentration-dependent increase in apoptosis.[9] In MIA PaCa-2, Panc-1, and BxPC-3 cells, this compound at 1.5 times its IC50 concentration induced apoptosis by 9.8, 12.5, and 5.5-fold, respectively.[9]

| Cell Line | Fold Induction of Apoptosis (1.5x IC50) |

| MIA PaCa-2 | 9.8 |

| Panc-1 | 12.5 |

| BxPC-3 | 5.5 |

Data sourced from preclinical studies on this compound.[9]

In Vivo Studies

The anti-tumor effects of this compound have been validated in multiple in vivo models, including subcutaneous and orthotopic xenografts, as well as a patient-derived tumor xenograft (PDTX) model.

In a subcutaneous xenograft model using Panc-1 cells, oral administration of this compound (50 mg/kg) reduced the rate of tumor growth over baseline by 66.9%.[9] In an orthotopic syngeneic model, this compound (50 mg/kg/day, intraperitoneally) inhibited tumor growth by 35%.[9] Furthermore, in a patient-derived tumor xenograft model, this compound treatment (50 mg/kg, intraperitoneally) reduced the rate of tumor growth over baseline by 50.1% and tumor weight by 55%.[9] Another study reported a reduction in the growth of subcutaneous and orthotopic pancreatic cancer xenografts in mice by up to 65% and a 47.5% reduction in the growth of a human patient-derived tumor xenograft.[3][4]

| In Vivo Model | Treatment | Key Findings |

| Subcutaneous Xenograft (Panc-1 cells) | 50 mg/kg this compound (oral) | 66.9% reduction in the rate of tumor growth over baseline.[9] |

| Orthotopic Syngeneic Xenograft | 50 mg/kg/day this compound (i.p.) | 35% inhibition of tumor growth.[9] |

| Patient-Derived Tumor Xenograft (PDTX) | 50 mg/kg this compound (i.p.) | 50.1% reduction in the rate of tumor growth over baseline; 55% reduction in tumor weight.[9] |

| Subcutaneous & Orthotopic Xenografts | Not specified | Up to 65% reduction in tumor growth.[3][4] |

| Human Patient-Derived Tumor Xenograft | Not specified | 47.5% reduction in tumor growth.[3][4] |

Summary of in vivo efficacy of this compound in pancreatic cancer models.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. The following outlines the key experimental protocols used in the evaluation of this compound.

Ras Pull-Down Assay

This assay is used to specifically isolate and quantify the active, GTP-bound form of Ras.

-

Cell Lysis: Pancreatic cancer cells (e.g., MIA PaCa-2) or pancreatic acinar explants are treated with this compound or a vehicle control. Following treatment, cells are lysed in a buffer containing inhibitors of proteases and phosphatases to preserve protein integrity.

-

Incubation with Raf-RBD: The cell lysates are incubated with a recombinant protein corresponding to the Ras-binding domain (RBD) of the Raf kinase, which is conjugated to agarose or magnetic beads. The Raf-RBD specifically binds to the GTP-bound, active form of Ras.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The amount of active Ras is then quantified by Western blotting using a pan-Ras antibody.

dot digraph "Ras Pull-Down Assay Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.4, width=7.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];

A [label="Cell Lysis\n(this compound Treated & Control)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Incubation with Raf-RBD Beads", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Washing to Remove\nNon-specific Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Elution of Bound Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Western Blot for Ras", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; } digraph "Ras Pull-Down Assay Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.4, width=7.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];

A [label="Cell Lysis\n(this compound Treated & Control)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Incubation with Raf-RBD Beads", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Washing to Remove\nNon-specific Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Elution of Bound Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Western Blot for Ras", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; } Caption: Ras Pull-Down Assay Workflow.

Animal Studies: Xenograft Models

In vivo efficacy of this compound was assessed using various xenograft models.

-

Cell Implantation: Human pancreatic cancer cells (e.g., Panc-1) are injected subcutaneously into the flank of athymic nude mice. For orthotopic models, cells are injected directly into the pancreas of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., ~200 mm³). Mice are then randomly assigned to treatment and control groups.

-

Treatment Administration: this compound is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a specified dose and schedule. The control group receives a vehicle control.

-

Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal weight and overall health are also monitored.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for downstream signaling markers (e.g., p-ERK).

dot digraph "Xenograft Model Workflow" { graph [fontname="Arial", rankdir="LR", splines=ortho, nodesep=0.4, width=7.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];

A [label="Cell Implantation\n(Subcutaneous or Orthotopic)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Tumor Growth to\nSpecified Size", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Randomization into\nTreatment & Control Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Drug Administration\n(this compound or Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Tumor Measurement\n& Monitoring", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Endpoint Analysis\n(Tumor Weight, IHC)", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; } digraph "Xenograft Model Workflow" { graph [fontname="Arial", rankdir="LR", splines=ortho, nodesep=0.4, width=7.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];

A [label="Cell Implantation\n(Subcutaneous or Orthotopic)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Tumor Growth to\nSpecified Size", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Randomization into\nTreatment & Control Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Drug Administration\n(this compound or Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Tumor Measurement\n& Monitoring", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Endpoint Analysis\n(Tumor Weight, IHC)", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; } Caption: Xenograft Model Workflow.

Broader Biological Effects of this compound

Beyond its direct impact on the Ras-ERK pathway, this compound has been shown to induce other cellular effects that contribute to its anti-cancer activity. Treatment with this compound leads to the inhibition of STAT3 phosphorylation at the serine 727 residue, an increase in mitochondrial superoxide anion levels, and the induction of intrinsic apoptosis.[3][4] This is evidenced by the release of cytochrome c from the mitochondria into the cytosol and the subsequent cleavage of caspase 9 in pancreatic cancer cells.[3][4] Furthermore, this compound treatment has been shown to decrease ATP levels in a concentration-dependent manner.[7]

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for pancreatic cancer. Its ability to directly inhibit active Ras and consequently suppress the downstream RAF-MEK-ERK signaling pathway provides a strong rationale for its continued development. The compelling preclinical data, demonstrating both in vitro and in vivo efficacy with a degree of selectivity for cancer cells, underscores its potential as a valuable therapeutic agent. Further investigation into the pharmacokinetics and pharmacodynamics of this compound in more advanced preclinical models and eventually in clinical trials is warranted to fully elucidate its therapeutic promise for patients with pancreatic cancer. The pleiotropic effects of this novel chemically modified curcumin also suggest that it may have a broader therapeutic window than initially anticipated.[10][11]

References

- 1. KRAS Mutations and Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]

- 2. RAS and Pancreatic Cancer: What You Need to Know | Dana-Farber Cancer Institute [blog.dana-farber.org]

- 3. A novel tricarbonylmethane agent (this compound) reduces human pancreatic tumor growth in mice by targeting Ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Pancreatic Cancer Signaling Pathways, Genetic Alterations, and Tumor Microenvironment: The Barriers Affecting the Method of Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The KRAS signaling pathway's impact on the characteristics of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel tricarbonylmethane agent (this compound) reduces human pancreatic tumor growth in mice by targeting Ras - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy of a Novel Pleiotropic MMP-Inhibitor, this compound, in a Long-Term Diabetes Rat Model with Severe Hyperglycemia-Induced Oral Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repositorio.unesp.br [repositorio.unesp.br]

The Role of CMC2.24 in the Inhibition of Matrix Metalloproteinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the role of CMC2.24, a chemically modified curcumin analog, as a potent inhibitor of Matrix Metalloproteinases (MMPs). This compound has demonstrated significant therapeutic potential in various inflammatory and collagenolytic diseases by targeting key enzymes involved in extracellular matrix degradation. This document consolidates available quantitative data, details key experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound and Matrix Metalloproteinases

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Dysregulation of MMP activity is implicated in a variety of diseases, including arthritis, periodontitis, cancer, and cardiovascular diseases. Consequently, the development of effective MMP inhibitors is a significant area of therapeutic research.

This compound, a novel 4-(phenylaminocarbonyl)-chemically-modified-curcumin, has emerged as a pleiotropic MMP inhibitor.[1][2] Unlike its parent compound, curcumin, which has poor bioavailability, this compound is a triketonic phenylaminocarbonyl curcumin that exhibits improved solubility and greater zinc-binding capability, enhancing its biological activity as an inhibitor of zinc- and calcium-dependent MMPs.[3][4]

Quantitative Analysis of MMP Inhibition by this compound

This compound has been shown to be a potent inhibitor of several MMPs, including collagenases and gelatinases. The inhibitory activity is concentration-dependent, and in vitro studies have established the half-maximal inhibitory concentration (IC50) values against a range of MMPs.

| MMP Target | Enzyme Class | IC50 Range (μM) | Reference |

| MMP-2 | Gelatinase | 2–8 | [5] |

| MMP-3 | Stromelysin | 2–8 | [5] |

| MMP-7 | Matrilysin | 2–8 | [5] |

| MMP-8 | Collagenase | 2–8 | [5] |

| MMP-9 | Gelatinase | 2–8 | [5] |

| MMP-12 | Metalloelastase | 2–8 | [5] |

| MMP-13 | Collagenase | 2–8 | [5] |

Table 1: Summary of reported in vitro IC50 values for this compound against various Matrix Metalloproteinases.

Mechanisms of Action

The inhibitory effect of this compound on MMPs is multifaceted, involving not only direct enzymatic inhibition but also the modulation of inflammatory signaling pathways that regulate MMP expression and activation.

Direct Inhibition and Antioxidant Activity

This compound acts as a potent cation-binding MMP inhibitor, likely through chelation of the zinc ion in the active site of the MMPs.[2] Additionally, this compound exhibits significant antioxidant activity, which contributes to its inhibitory effects by preventing the activation of pro-MMPs by reactive oxygen species (ROS).[1][2] For instance, this compound has been shown to inhibit the activation of pro-MMP-9 by oxidants like sodium hypochlorite (NaOCl).[1][2]

Modulation of Signaling Pathways

This compound has been demonstrated to suppress key inflammatory signaling pathways that are known to upregulate MMP expression. These include the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8][9] By inhibiting the activation of transcription factors like NF-κB p65, this compound reduces the transcription of pro-inflammatory cytokines and MMPs, thereby decreasing tissue destruction.[6][10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory role of this compound on MMPs.

Determination of IC50 using a Fluorescence-Based Enzymatic Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a specific MMP using a fluorogenic substrate.

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-9)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add 50 µL of the diluted this compound solutions to the respective wells. Include wells with Assay Buffer only (no inhibitor control) and wells with a known MMP inhibitor (positive control).

-

Add 25 µL of the recombinant MMP enzyme solution to each well and incubate at 37°C for 30 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 25 µL of the fluorogenic MMP substrate to each well.

-

Immediately measure the fluorescence intensity (e.g., λex = 328 nm, λem = 420 nm) at 1-minute intervals for 30 minutes at 37°C.

-

Calculate the reaction rates (RFU/min) for each concentration of this compound.

-

Plot the percentage of MMP inhibition versus the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples (e.g., cell culture supernatants, tissue extracts) and to assess the inhibitory effect of this compound.

Materials:

-

SDS-PAGE gels (10%) copolymerized with 1 mg/mL gelatin

-

Samples treated with or without this compound

-

Non-reducing sample buffer

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij 35)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Mix samples with non-reducing sample buffer and load onto the gelatin-containing SDS-PAGE gel without boiling.

-

Perform electrophoresis at 4°C.

-

After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS and allow the enzymes to renature.

-

Incubate the gel in zymogram developing buffer at 37°C for 18-24 hours.

-

Stain the gel with Coomassie Brilliant Blue for 1 hour.

-

Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.

-

Quantify the band intensity using densitometry to compare MMP activity between samples.

Western Blot for NF-κB and p38 MAPK Activation

This protocol is used to assess the effect of this compound on the activation of the NF-κB and p38 MAPK signaling pathways by detecting the phosphorylation of key proteins.

Materials:

-

Cell lysates from cells treated with or without this compound and an inflammatory stimulus (e.g., LPS)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-p65 NF-κB, anti-p65 NF-κB, anti-phospho-p38 MAPK, anti-p38 MAPK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway activation.

Conclusion

This compound is a promising therapeutic agent that effectively inhibits MMPs through multiple mechanisms. Its ability to directly inhibit MMP activity, coupled with its antioxidant properties and its capacity to suppress pro-inflammatory signaling pathways, makes it a strong candidate for the treatment of various inflammatory and tissue-destructive diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on MMP inhibitors and related therapeutic strategies. Further research into the clinical efficacy and safety of this compound is warranted.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. Fluorescence-Based Peptidolytic Assay for High-Throughput Screening of MMP14 Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 3. abcam.com [abcam.com]

- 4. biorxiv.org [biorxiv.org]

- 5. biotechrep.ir [biotechrep.ir]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Doxycycline versus Curcumin for Inhibition of Matrix Metalloproteinase Expression and Activity Following Chemically Induced Inflammation in Corneal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Curcumin Enhances Antimigration of Pentagamavunon-1 by Suppressing MMP-2 and MMP-9 Expression in Triple-Negative (4T1) and Luminal A (T47D) Breast Cancer Cells | Rahmawati | The Indonesian Biomedical Journal [inabj.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

The Pleiotropic Effects of CMC2.24: A Technical Guide for Researchers

An in-depth analysis of the mechanisms of action and experimental evaluation of a novel chemically-modified curcumin derivative.

This technical guide provides a comprehensive overview of the pleiotropic effects of CMC2.24, a novel phenylaminocarbonyl derivative of curcumin. Designed for researchers, scientists, and drug development professionals, this document delves into the multifaceted mechanisms of action of this compound, summarizing key preclinical findings and providing detailed experimental protocols. The information is presented to facilitate further investigation and development of this promising therapeutic agent.

Introduction

This compound is a chemically-modified curcumin with enhanced bioavailability and potent biological activity compared to its parent compound.[1] It has demonstrated significant therapeutic potential in a range of preclinical models of inflammatory diseases, cancer, and metabolic disorders. Its pleiotropic effects stem from its ability to modulate multiple signaling pathways and cellular processes, positioning it as a promising candidate for various clinical applications. This guide will explore its impact on key biological pathways, present quantitative data from preclinical studies, and offer detailed methodologies for its experimental evaluation.

Molecular Mechanisms and Signaling Pathways

This compound exerts its effects by targeting several key signaling cascades implicated in inflammation, cell proliferation, and tissue degradation. The primary pathways influenced by this compound are the NF-κB, MAPK, and Ras-RAF-MEK-ERK pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of this pathway by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[2][3] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[4][5]

References

- 1. iadr.abstractarchives.com [iadr.abstractarchives.com]

- 2. researchgate.net [researchgate.net]

- 3. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 4. Three-Dimensional Micro-Computed Tomographic Imaging of Alveolar Bone in Experimental Bone Loss or Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

The Chondroprotective Effects of CMC2.24: A Deep Dive into the NF-κB/HIF-2α Signaling Axis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation and chondrocyte apoptosis. Emerging research has identified the NF-κB/HIF-2α signaling axis as a critical regulator of these pathological processes. This technical guide explores the mechanism of action of CMC2.24, a novel chemically modified curcumin, in the context of OA. We delve into the preclinical evidence demonstrating that this compound effectively alleviates OA progression by suppressing the NF-κB/HIF-2α axis, thereby restoring cartilage homeostasis and inhibiting chondrocyte apoptosis. This document provides a comprehensive overview of the signaling pathways, detailed experimental protocols, and quantitative data to support the therapeutic potential of this compound in osteoarthritis.

Introduction: The Challenge of Osteoarthritis and the Promise of this compound

Osteoarthritis represents a significant and growing global health burden, causing chronic pain and disability. The pathogenesis of OA is complex, involving the progressive breakdown of articular cartilage, synovial inflammation, and changes in the subchondral bone. At the cellular level, chondrocytes, the sole cell type in cartilage, play a central role in maintaining the balance between extracellular matrix (ECM) synthesis and degradation. In OA, this balance is disrupted, leading to a catabolic state and chondrocyte apoptosis.[1][2]

Recent advances in molecular biology have highlighted the pivotal role of the Nuclear Factor-kappa B (NF-κB) and Hypoxia-Inducible Factor-2α (HIF-2α) signaling pathways in the progression of OA. The pro-inflammatory transcription factor NF-κB is a master regulator of genes involved in inflammation and catabolism. HIF-2α, a key transcription factor in the cellular response to hypoxia, has also been implicated in cartilage degradation. Notably, there is significant crosstalk between these two pathways, with NF-κB being a direct modulator of HIF-2α expression.[1]

This compound is a novel, chemically modified derivative of curcumin, a natural compound known for its anti-inflammatory properties.[3] This modification enhances its stability and bioavailability.[4] Preclinical studies have demonstrated the potent chondroprotective effects of this compound, positioning it as a promising therapeutic candidate for OA.[1][2] This guide will provide a detailed examination of the molecular mechanisms underlying the therapeutic efficacy of this compound, with a specific focus on its inhibitory effect on the NF-κB/HIF-2α axis.

The NF-κB/HIF-2α Signaling Axis in Osteoarthritis

The NF-κB/HIF-2α signaling axis is a critical driver of the pathological changes observed in osteoarthritis. Under inflammatory conditions, such as those present in the OA joint, pro-inflammatory cytokines like IL-1β and TNF-α activate the canonical NF-κB pathway. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p65/p50 NF-κB dimer to translocate to the nucleus.[1] Once in the nucleus, NF-κB promotes the transcription of a wide range of catabolic and pro-inflammatory genes, including matrix metalloproteinases (MMPs) and aggrecanases, which degrade the cartilage matrix.

Crucially, NF-κB also directly upregulates the expression of HIF-2α.[1] HIF-2α, in turn, further exacerbates cartilage degradation by promoting the expression of catabolic enzymes like MMP-3 and RUNX2, a transcription factor that induces a chondrocyte hypertrophy-like state. Furthermore, this axis plays a significant role in promoting chondrocyte apoptosis through the upregulation of pro-apoptotic factors like cleaved caspase-3 and vascular endothelial growth factor (VEGF), while downregulating anti-apoptotic factors such as Bcl-2.[1]

The synergistic action of NF-κB and HIF-2α creates a vicious cycle of inflammation, cartilage degradation, and chondrocyte death that perpetuates the progression of osteoarthritis. Therefore, targeting this axis represents a highly promising therapeutic strategy.

Caption: The NF-κB/HIF-2α signaling pathway in osteoarthritis.

This compound's Mechanism of Action: Inhibition of the NF-κB/HIF-2α Axis

This compound exerts its chondroprotective effects by directly targeting and inhibiting the NF-κB/HIF-2α signaling axis. In vitro studies using rat chondrocytes have shown that pretreatment with this compound effectively inhibits the phosphorylation of both IκBα and the p65 subunit of NF-κB induced by inflammatory stimuli.[1] This inhibition prevents the nuclear translocation of NF-κB, thereby blocking its transcriptional activity.

By suppressing NF-κB activation, this compound consequently downregulates the expression of its downstream target, HIF-2α.[1] This dual inhibition of both NF-κB and HIF-2α leads to a significant reduction in the expression of catabolic enzymes such as MMP-3 and RUNX2, as well as pro-apoptotic proteins like cleaved caspase-3 and VEGF. Concurrently, this compound promotes the expression of anabolic markers like collagen type II (Col2a1) and the anti-apoptotic protein Bcl-2, thus restoring cartilage homeostasis and protecting chondrocytes from apoptosis.[1]

The inhibitory effect of this compound on this signaling cascade has been further confirmed by in vivo studies in a rat model of surgically induced osteoarthritis. Intra-articular injection of this compound was found to ameliorate osteoarthritic cartilage destruction, promote the production of Col2a1, and inhibit cartilage degradation and apoptosis by suppressing HIF-2α, MMP-3, RUNX2, cleaved caspase-3, VEGF, and the phosphorylation of IκBα and NF-κB p65.[1][2]

Caption: this compound's inhibitory effect on the NF-κB/HIF-2α axis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Effects of this compound on Chondrocyte Viability and Apoptosis

| Parameter | Condition | Concentration of this compound | Result | Reference |

| Cell Viability (CCK-8 Assay) | Unstimulated Chondrocytes | Up to 10 µM | No observable cytotoxicity | [5] |

| 20 µM and 30 µM | Significant reduction in cell viability | [5] | ||

| Chondrocyte Apoptosis (Flow Cytometry) | SNP-induced | 1 µM, 5 µM, 10 µM | Dose-dependent reduction in apoptosis | [1] |

Table 2: In Vitro Effects of this compound on Gene and Protein Expression in Chondrocytes

| Target Protein/Gene | Stimulus | This compound Concentration | Effect | Reference |

| p-IκBα | SNP | 10 µM | Inhibition of phosphorylation | [1] |

| p-p65 | SNP | 10 µM | Inhibition of phosphorylation | [1] |

| HIF-2α | SNP | 1 µM, 5 µM, 10 µM | Dose-dependent decrease in expression | [1] |

| MMP-3 | SNP | 10 µM | Decreased expression | [1] |

| RUNX2 | SNP | 10 µM | Decreased expression | [1] |

| Cleaved Caspase-3 | SNP | 10 µM | Decreased expression | [1] |

| VEGF | SNP | 10 µM | Decreased expression | [1] |

| Col2a1 | SNP | 10 µM | Increased expression | [1] |

| Bcl-2 | SNP | 10 µM | Increased expression | [1] |

Table 3: In Vivo Effects of this compound in a Rat Model of Osteoarthritis

| Parameter | Treatment | Outcome | Reference |

| Cartilage Destruction (Histology) | Intra-articular injection | Ameliorated | [1][2] |

| Col2a1 Production (Immunohistochemistry) | Intra-articular injection | Promoted | [1] |

| HIF-2α, MMP-3, RUNX2, Cleaved Caspase-3, VEGF Expression (Immunohistochemistry) | Intra-articular injection | Suppressed | [1] |

| p-IκBα and p-p65 Phosphorylation (Immunohistochemistry) | Intra-articular injection | Suppressed | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Plate primary rat chondrocytes in 96-well plates at a density of 5,000 cells per well and culture for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 30 µM) for 12, 24, and 48 hours.

-

CCK-8 Reagent Addition: Add 10% (v/v) Cell Counting Kit-8 (CCK-8) reagent to each well.

-

Incubation: Incubate the plates at 37°C for 1-4 hours.

-

Measurement: Measure the optical density (OD) at 450 nm using an ELISA reader.

Chondrocyte Apoptosis Assay (Flow Cytometry)

-

Cell Treatment: Pre-treat chondrocytes with this compound at desired concentrations for a specified time, followed by stimulation with an apoptosis-inducing agent like sodium nitroprusside (SNP).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V-positive).

Caption: Experimental workflow for the chondrocyte apoptosis assay.

Western Blot Analysis

-

Sample Preparation (Cell Lysates):

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p-IκBα, HIF-2α, β-actin) overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

In Vivo Administration of this compound in a Rat Model of Osteoarthritis

-

Animal Model: Induce osteoarthritis in rats via surgical destabilization of the medial meniscus (DMM) or anterior cruciate ligament transection (ACLT).

-

This compound Preparation: Prepare this compound for intra-articular injection by dissolving it in a suitable vehicle (e.g., DMSO and saline).

-

Administration: Administer this compound via intra-articular injection into the affected joint at specified doses and time intervals.

-

Tissue Collection and Analysis: At the end of the study period, euthanize the animals and collect the knee joints for histological and immunohistochemical analysis.

Conclusion and Future Directions

The preclinical evidence strongly supports the therapeutic potential of this compound as a disease-modifying agent for osteoarthritis. Its ability to potently inhibit the NF-κB/HIF-2α signaling axis addresses a core pathological mechanism in OA, leading to the restoration of cartilage homeostasis and the prevention of chondrocyte apoptosis. The comprehensive data presented in this guide underscores the promise of this compound for further clinical development.

Future research should focus on optimizing the delivery of this compound to the joint space to enhance its therapeutic efficacy and duration of action. Long-term safety and efficacy studies in larger animal models are also warranted to pave the way for human clinical trials. The continued investigation of this compound and its effects on the NF-κB/HIF-2α axis will undoubtedly provide valuable insights into the treatment of osteoarthritis and other inflammatory diseases.

References

- 1. NF‐κB and HIF crosstalk in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemically modified curcumin (this compound) alleviates osteoarthritis progression by restoring cartilage homeostasis and inhibiting chondrocyte apoptosis via the NF-κB/HIF-2α axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemically-Modified Curcumin 2.24: A Novel Systemic Therapy for Natural Periodontitis in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemically modified curcumin (this compound) alleviates osteoarthritis progression by restoring cartilage homeostasis and inhibiting chondrocyte apoptosis via the NF-κB/HIF-2α axis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Chemically Modified Curcumins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Curcumin, the principal curcuminoid of the popular Indian spice turmeric (Curcuma longa), has garnered significant scientific interest for its wide spectrum of therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3][4] Despite its promising bioactivities, the clinical application of curcumin is significantly hampered by its poor oral bioavailability, which is a result of low aqueous solubility, rapid metabolism, and swift systemic elimination.[1][2][5][6] These limitations have spurred extensive research into the chemical modification of the curcumin scaffold to develop analogs with enhanced pharmacokinetic profiles and improved therapeutic efficacy. This guide provides an in-depth overview of the discovery, synthesis, and evaluation of these chemically modified curcumins.

Strategies for Chemical Modification

The curcumin molecule presents several reactive sites amenable to chemical modification, allowing for the synthesis of a diverse library of analogs.[7][8] The primary strategies involve modifications of the β-diketone moiety, the aromatic rings, and the α,β-unsaturated carbonyl groups.

-

Modification of the β-Diketone Moiety: The central β-diketone group is crucial for the compound's antioxidant and anti-inflammatory activities but also contributes to its instability. Modifications often involve replacing this group with a monocarbonyl linker to create diarylpentanoids, which have shown improved stability and cytotoxicity.[4][9][10] Another approach is the synthesis of heterocyclic analogs, such as pyrazole and isoxazole derivatives, which can enhance biological activity.[4]

-

Modification of the Aromatic Rings: The phenolic hydroxyl and methoxy groups on the two phenyl rings are key to curcumin's antioxidant properties. Altering the substituents on these rings can significantly impact the molecule's activity. For instance, introducing different functional groups can modulate the compound's lipophilicity and electronic properties, thereby influencing its interaction with biological targets.[6]

-

Synthesis of Curcumin Conjugates: To improve water solubility and bioavailability, curcumin has been conjugated with various molecules, including polyethylene glycol (PEG), amino acids, and other polymers.[11] These conjugates can form micelles or nanoparticles, enhancing drug delivery.[11][12][13]

Data on Chemically Modified Curcumins

The following tables summarize quantitative data on the pharmacokinetic parameters and in vitro cytotoxicity of selected chemically modified curcumin analogs compared to the parent compound.

Table 1: Pharmacokinetic Parameters of Curcumin and Selected Analogs

| Compound | Administration Route | Dose | Cmax | t½ (half-life) | Bioavailability Improvement (relative to Curcumin) | Reference |

| Curcumin | Oral (Human) | 3.6 g | 11.1 nM | ~1-2 hours | - | [14][15] |

| Curcumin | Oral (Rat) | 2 g/kg | < 5 µg/mL | - | - | [16] |

| CMC 2.24 | Oral (Rat) | 100 mg/kg | - | 10 hours | Not specified, but improved | [17] |

| Tetrahydrocurcumin (THC) | Oral (Mice) | Not specified | - | - | Significantly higher plasma levels than curcumin | [18] |

| Curcumin-Piperine Combination | Oral (Human) | 2 g Curcumin + 20 mg Piperine | - | - | 2000% increase in bioavailability | [19] |

| Liposomal Curcumin | Oral (Human) | Not specified | - | - | Significantly enhanced absorption | [20] |

| NovaSol® Curcumin | Oral (Human) | Not specified | - | - | 185-fold increase in bioavailability | [20] |

| CurcuWin® | Oral (Human) | Not specified | - | - | 136-fold increase in bioavailability | [20] |

Table 2: In Vitro Cytotoxicity of Selected Curcumin Analogs in Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Curcumin | Breast (MCF-7) | >50 | [2] |

| Curcumin | Breast (MDA-MB-231) | >50 | [2] |

| Curcumin | Prostate (LNCaP) | 10-15 | [11] |

| Curcumin | Prostate (PC-3) | 15-25 | [11] |

| Analog 15 | Breast (MCF-7) | 0.127 | [2] |

| Analog 15 | Breast (MDA-MB-231) | 0.054 | [2] |

| Analog 26 | Prostate (LNCaP) | <5 | [11] |

| Analog 26 | Prostate (PC-3) | <5 | [11] |

| Analog C2 | Colon (HT29) | <10 (Lethal effect) | [8][21] |

| Analog C2 | Leukemia (RPMI-8226) | <10 (99.44% growth inhibition) | [8][21] |

| Diarylpentanoid (EF24) | Breast (MCF-7) | ~1 | [22] |

Key Signaling Pathways and Experimental Workflows

The therapeutic effects of chemically modified curcumins are mediated through their interaction with a multitude of cellular signaling pathways. The development process for these analogs follows a structured workflow from synthesis to biological evaluation.

Caption: Key signaling pathways modulated by chemically modified curcumins.

Caption: General workflow for the synthesis and evaluation of curcumin analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments in the development of curcumin analogs.

Protocol 1: General Synthesis of Curcumin Analogs via Aldol Condensation

This protocol describes a common method for synthesizing symmetrical curcumin analogs.

Materials:

-

Substituted benzaldehyde

-

2,4-pentanedione (acetylacetone)

-

Boric oxide (B₂O₃)

-

Tributyl borate

-

A suitable solvent (e.g., ethyl acetate)

-

Butylamine

-

Aqueous acetic acid

Procedure:

-

A solution of the desired substituted benzaldehyde, boric oxide, and tributyl borate is prepared in a suitable solvent like ethyl acetate.

-

In a separate flask, 2,4-pentanedione is dissolved in the same solvent.

-

The 2,4-pentanedione solution is added to the benzaldehyde solution, and the mixture is stirred.

-

A solution of butylamine in the solvent is added dropwise to the reaction mixture, which is maintained at a controlled temperature (e.g., -40°C).[23]

-

The reaction is allowed to proceed for several hours (e.g., 24 hours) with continuous stirring.[23]

-

Upon completion, the reaction mixture is cooled, and a mild organic acid, such as aqueous acetic acid, is added to quench the reaction.

-

The crude product precipitates and is collected by filtration.

-

The crude product is then purified, typically by recrystallization from a suitable solvent, to yield the pure curcumin analog.[24]

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, PC-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Curcumin analog stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the curcumin analog in the complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the curcumin analog. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Evaluation of Anti-inflammatory Activity by ELISA

This protocol outlines the measurement of pro-inflammatory cytokines, such as TNF-α and IL-6, using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

Curcumin analog

-

Commercial ELISA kit for TNF-α and IL-6

-

96-well ELISA plate

-

Plate reader

Procedure:

-

Seed the macrophage cells in a 24-well or 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the curcumin analog for a specific duration (e.g., 2 hours).[25]

-

Stimulate the cells with LPS (e.g., 0.5 µg/mL) to induce an inflammatory response and incubate for a defined period (e.g., 22 hours).[25]

-

Collect the cell culture supernatants.

-

Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions. This typically involves:

-

Coating the ELISA plate with a capture antibody.

-

Adding the cell culture supernatants and standards to the wells.

-

Adding a detection antibody.

-

Adding a substrate that produces a colorimetric signal.

-

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.

Conclusion and Future Directions

The chemical modification of curcumin has proven to be a highly effective strategy to overcome the inherent limitations of the natural compound.[1][2] The development of novel analogs, such as diarylpentanoids and heterocyclic derivatives, has led to compounds with significantly improved bioavailability, stability, and therapeutic potency against various diseases, particularly cancer.[4][9][10] The data clearly indicates that structural modifications can enhance cytotoxicity against cancer cells by several orders of magnitude.

Future research should continue to explore novel synthetic strategies and drug delivery systems.[10][12] A deeper understanding of the structure-activity relationships will be crucial for the rational design of next-generation curcumin analogs with even greater efficacy and target specificity. Furthermore, comprehensive preclinical and clinical studies are needed to translate the promising in vitro and in vivo results of these modified curcumins into effective therapies for human diseases.[14]

References

- 1. Curcumin and Its Derivatives as Potential Therapeutic Agents in Prostate, Colon and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curcumin Derivatives in Medicinal Chemistry: Potential Applications in Cancer Treatment [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic and Medicinal Prospective of Structurally Modified Curcumins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic Applications of Curcumin and Derivatives in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic Curcumin Analogs in the Treatment of Cancer: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iomcworld.com [iomcworld.com]

- 8. Chemical Modification of Curcumin into Its Semi-Synthetic Analogs Bearing Pyrimidinone Moiety as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Pathways Modulated by Curcumin Analogue, Diarylpentanoids in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Perspectives on New Synthetic Curcumin Analogs and their Potential Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflammatory, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. preprints.org [preprints.org]

- 14. Curcumin and its Analogs and Carriers: Potential Therapeutic Strategies for Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. go.drugbank.com [go.drugbank.com]

- 17. tandfonline.com [tandfonline.com]

- 18. mdpi.com [mdpi.com]

- 19. OBM Integrative and Complementary Medicine | Review of Curcumin and Its Different Formulations: Pharmacokinetics, Pharmacodynamics and Pharmacokinetic-Pharmacodynamic Interactions [lidsen.com]

- 20. droracle.ai [droracle.ai]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. globalresearchonline.net [globalresearchonline.net]

- 24. US20080033055A1 - Method for the Synthesis of Curcumin Analogues - Google Patents [patents.google.com]

- 25. mdpi.com [mdpi.com]

The Role of CMC2.24 in a Novel Chondroprotective Strategy for Cartilage Homeostasis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Maintaining the delicate balance of cartilage homeostasis is paramount for joint health. This equilibrium, however, is disrupted in pathological conditions like osteoarthritis (OA), leading to progressive cartilage degradation and joint dysfunction. The disorders of cartilage homeostasis and chondrocyte apoptosis are major events in the pathogenesis of OA.[1][2] A novel therapeutic agent, a chemically modified curcumin designated as CMC2.24, has emerged as a promising candidate for restoring this balance. This technical guide delves into the core mechanisms of this compound's action, presenting key data and experimental protocols to provide a comprehensive resource for researchers and drug development professionals.

Recent studies have demonstrated that this compound, a triketonic chemically modified curcumin, effectively alleviates the progression of osteoarthritis. It achieves this by modulating the extracellular matrix (ECM) homeostasis and protecting against chondrocyte apoptosis.[1] The primary mechanism of action involves the suppression of the NF-κB/HIF-2α signaling axis, a critical pathway in the inflammatory and catabolic processes that drive cartilage destruction.[1][2]

Mechanism of Action: The NF-κB/HIF-2α Axis

This compound exerts its chondroprotective effects by intervening in a key inflammatory signaling cascade. In the context of OA, pro-inflammatory stimuli trigger the activation of the NF-κB pathway. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus.[1] Once in the nucleus, p65 promotes the transcription of various catabolic and pro-inflammatory genes.

A crucial downstream target of NF-κB in chondrocytes is the Hypoxia-Inducible Factor-2α (HIF-2α).[1] HIF-2α is a key transcription factor that orchestrates the expression of several matrix-degrading enzymes, including matrix metalloproteinases (MMPs), and other catabolic factors.[1] this compound has been shown to effectively inhibit the phosphorylation of both IκBα and NF-κB p65, thereby preventing the nuclear translocation of p65 and the subsequent activation of HIF-2α.[1][2] This targeted inhibition of the NF-κB/HIF-2α axis is central to the therapeutic potential of this compound in OA.

Caption: this compound Signaling Pathway in Chondrocytes.

Quantitative Data Summary

The chondroprotective effects of this compound have been quantified in both in vivo and in vitro models of osteoarthritis.

In Vivo Effects of this compound in a Rat Model of Osteoarthritis

| Parameter | Control (Sham) | OA Model | OA Model + this compound | Key Finding |

| Histological Score (OARSI) | Low | High | Significantly Reduced | Delayed cartilage degeneration |

| Collagen 2a1 Expression | High | Low | Significantly Increased | Promoted cartilage matrix production |

| MMP-3 Expression | Low | High | Significantly Reduced | Inhibited cartilage degradation |

| HIF-2α Expression | Low | High | Significantly Reduced | Suppressed key catabolic factor |

| Cleaved Caspase-3 Expression | Low | High | Significantly Reduced | Inhibited chondrocyte apoptosis |

Data synthesized from in vivo studies on rats with surgically induced osteoarthritis (anterior cruciate ligament transection and medial menisci resection).[1]

In Vitro Effects of this compound on Rat Chondrocytes

| Parameter | Control | SNP-Stimulated | SNP + this compound (5 µM) | SNP + this compound (10 µM) | Key Finding |

| Cell Viability (%) | 100 | Reduced | Increased | Further Increased | Protected against cell death |

| Apoptotic Rate (%) | Low | High | Significantly Reduced | Dose-dependently Reduced | Inhibited apoptosis |

| p-IκBα Expression | Low | High | Reduced | Further Reduced | Inhibited NF-κB activation |

| p-NF-κB p65 Expression | Low | High | Reduced | Further Reduced | Inhibited NF-κB activation |

| HIF-2α Expression | Low | High | Reduced | Further Reduced | Dose-dependent suppression of HIF-2α |

Data synthesized from in vitro studies on rat chondrocytes stimulated with sodium nitroprusside (SNP) to induce a catabolic and apoptotic state.[1][2]

Detailed Experimental Protocols

In Vivo Model: Surgically-Induced Osteoarthritis in Rats

-

Animal Model : Male Sprague-Dawley rats are used. Osteoarthritis is induced in the right knee joint through anterior cruciate ligament transection and medial meniscectomy (ACLT+MMx). The contralateral knee serves as a sham-operated control.

-

Treatment Protocol : Post-surgery, this compound is administered via intra-articular injection into the affected knee joint. A typical dosing regimen might be weekly injections for a period of 8 weeks.

-

Histological Analysis : At the end of the treatment period, the knee joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with Safranin O-Fast Green to assess cartilage degeneration, which is scored using the Osteoarthritis Research Society International (OARSI) grading system.

-

Immunohistochemistry : To assess protein expression, sections are incubated with primary antibodies against Collagen 2a1, MMP-3, HIF-2α, and cleaved caspase-3, followed by a secondary antibody and a detection system. The percentage of positive cells is quantified.

Caption: In Vivo Experimental Workflow.

In Vitro Model: Sodium Nitroprusside (SNP)-Stimulated Chondrocytes

-

Cell Culture : Primary chondrocytes are isolated from the articular cartilage of neonatal rats and cultured in DMEM/F12 medium supplemented with fetal bovine serum and antibiotics.

-

Pre-treatment and Stimulation : Chondrocytes are pre-treated with varying concentrations of this compound for a specified duration (e.g., 2 hours). Subsequently, the cells are stimulated with sodium nitroprusside (SNP), a nitric oxide donor, to induce catabolic and apoptotic effects.

-

Cell Viability Assay : Cell viability is assessed using a CCK-8 assay.

-

Apoptosis Assay : Chondrocyte apoptosis is quantified by flow cytometry after staining with Annexin V-FITC and propidium iodide.

-

Western Blot Analysis : To determine the expression levels of key proteins, cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-IκBα, IκBα, p-NF-κB p65, NF-κB p65, and HIF-2α.

-

Immunofluorescence : The nuclear translocation of NF-κB p65 is visualized by immunofluorescence staining. Chondrocytes are fixed, permeabilized, and incubated with an anti-p65 antibody, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

Caption: In Vitro Experimental Workflow.

Conclusion and Future Directions

This compound represents a significant advancement in the search for disease-modifying osteoarthritis drugs. Its ability to restore cartilage homeostasis by targeting the NF-κB/HIF-2α signaling axis provides a strong rationale for its further development. The data presented herein underscore its potential to not only alleviate the symptoms of OA but also to halt its progression by addressing the underlying molecular drivers of the disease.

Future research should focus on optimizing the delivery of this compound to the joint space to enhance its bioavailability and efficacy. Further preclinical studies in larger animal models are warranted to confirm its safety and therapeutic window. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings of this compound into a viable therapeutic option for patients suffering from osteoarthritis. The enhanced bioactivity, bioavailability, and solubility of this compound, with decreased toxicity, make it a compelling candidate for such future investigations.[1]

References

- 1. Chemically modified curcumin (this compound) alleviates osteoarthritis progression by restoring cartilage homeostasis and inhibiting chondrocyte apoptosis via the NF-κB/HIF-2α axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemically modified curcumin (this compound) alleviates osteoarthritis progression by restoring cartilage homeostasis and inhibiting chondrocyte apoptosis via the NF-κB/HIF-2α axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of CMC2.24 in Osteoarthritis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals